3,5-Dimethyl-1-hexyn-3-ol
Overview
Description
3,5-Dimethyl-1-hexyn-3-ol is an organic compound with the molecular formula C₈H₁₄O. It is a colorless liquid with a camphor-like odor and is known for its applications in various chemical reactions and industrial processes . The compound is also referred to as 3,5-Dimethyl-1-hexyne-3-ol and has a molecular weight of 126.20 g/mol .
Scientific Research Applications
3,5-Dimethyl-1-hexyn-3-ol has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
3,5-Dimethyl-1-hexyn-3-ol is an organic compound It’s known to exhibit strong electrophilic properties , suggesting it may interact with nucleophilic entities in biological systems.
Mode of Action
It’s known to participate in various chemical reactions due to its electrophilic nature . It can react with acids to form salts and can undergo esterification, etherification, and ketonization . It can also be transformed into the corresponding alcohol through hydrogenation . These reactions suggest that the compound could interact with its targets in a similar manner, leading to changes in the targets’ structure or function.
Pharmacokinetics
Its physical properties such as its boiling point (150-151 °c) , density (0.859 g/mL at 25 °C) , and solubility (11.6g/L at 20℃) could influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity might be influenced by the pH of the environment . Additionally, it’s recommended to store the compound away from open flames, hot surfaces, and sources of ignition , suggesting that high temperatures could affect its stability.
Future Directions
Preparation Methods
3,5-Dimethyl-1-hexyn-3-ol can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dimethyl-1-hexyne with water in the presence of a catalyst . Another method includes the esterification of this compound with acetic anhydride in a neutral ionic liquid . Industrial production methods often involve the use of palladium-mediated hydrostannylation followed by Stille cross-coupling .
Chemical Reactions Analysis
3,5-Dimethyl-1-hexyn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include palladium catalysts, acetic anhydride, and various ionic liquids . Major products formed from these reactions include 3,5-dimethyl-1-phenyl-1-hexen-3-ol, 3,5-dimethyl-1-hexyn-3-acetate, and 3,5-dimethyl-3-hydroxy-1-hexen-1-yl benzoate .
Comparison with Similar Compounds
3,5-Dimethyl-1-hexyn-3-ol can be compared with other similar compounds such as:
- 2-Methyl-3-butyn-2-ol
- 3-Hexyn-1-ol
- 2,4,7,9-Tetramethyl-5-decyne-4,7-diol
- 1-Ethynyl-1-cyclohexanol
What sets this compound apart is its unique structure, which allows it to participate in a variety of chemical reactions and its wide range of applications in different fields .
Properties
IUPAC Name |
3,5-dimethylhex-1-yn-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-5-8(4,9)6-7(2)3/h1,7,9H,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECRQCBKTGZNMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041472 | |
Record name | 3,5-Dimethyl-1-hexyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Hexyn-3-ol, 3,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
107-54-0 | |
Record name | 3,5-Dimethyl-1-hexyn-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-1-hexyn-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethyl-1-hexyn-3-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Hexyn-3-ol, 3,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-Dimethyl-1-hexyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethylhex-1-yn-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-DIMETHYL-1-HEXYN-3-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q988C9BDWK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the atmospheric fate of 3,5-Dimethyl-1-hexyn-3-ol?
A1: this compound (DHO) readily reacts with hydroxyl radicals (OH) in the atmosphere. This reaction leads to the formation of various products including acetone, 3-butyne-2-one, 2-methyl-propanal, 4-methyl-2-pentanone (MIBK), ethanedial, 2-oxopropanal, and 2,3-butanedione. The yields of 3B2O and MIBK from this reaction were determined to be [8.4 ± 0.3% and 26 ± 2%, respectively] []. Further research suggests the formation of several other unidentified products, potentially elucidated through derivatization techniques and mass spectrometry coupled with mechanistic studies [].
Q2: What are the material compatibility and application of this compound?
A2: this compound is a key component in the formulation of specific materials. For instance, it is utilized in the development of a novel LED encapsulating material. This material, composed of a vinyl compound, a cyclohexyl methylsiloxane-carbonyl-platinum composite, this compound, a hydride, and phenyl vinyl methylsilane, exhibits desirable properties such as excellent transmissivity and refractive indexes across various wavelengths, high heat resistance, minimal optical performance degradation, good fluidity before curing, and ease of application in LED encapsulation [].
Q3: How does the structure of this compound relate to its applications?
A3: The structure of this compound features both a hydroxyl group and a triple bond. The hydroxyl group contributes to the compound's polarity, influencing its solubility and interaction with other materials. The triple bond, being a reactive site, enables its participation in polymerization reactions. This unique combination of functional groups contributes to its effectiveness as a component in materials like LED encapsulants, where it can contribute to desirable properties like flexibility, adhesion, and crosslinking capabilities [].
Q4: Are there any environmental concerns related to this compound?
A4: While the provided research focuses on atmospheric degradation and material applications, it lacks information on the ecotoxicological impact of this compound. Further research is needed to understand its effects on various environmental compartments, bioaccumulation potential, and persistence. Investigating potential mitigation strategies, such as biodegradation or alternative synthesis pathways, could be beneficial to minimize any potential negative impact.
Q5: What analytical techniques are used to study this compound?
A5: Studying the atmospheric reaction of DHO with OH radicals utilizes techniques like relative rate methods for kinetic measurements []. Product identification relies on gas chromatography coupled with mass spectrometry, further enhanced by derivatization agents like PFBHA and BSTFA to capture and analyze potentially reactive or volatile products []. For material characterization, techniques like spectroscopy (UV-Vis, FTIR) and thermal analysis (TGA, DSC) could be employed to assess optical properties, thermal stability, and other relevant parameters.
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